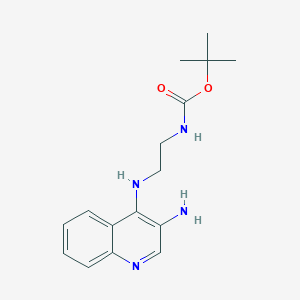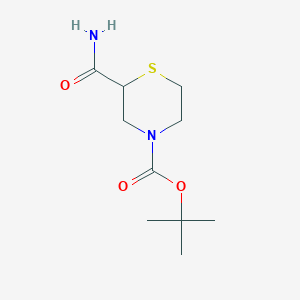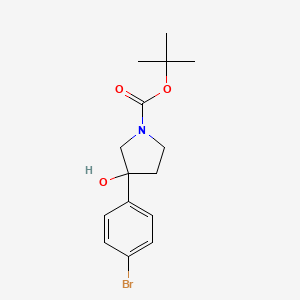![molecular formula C17H23ClN2O4 B8458385 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid is a complex organic compound known for its versatile applications in various fields of scientific research. This compound features a benzoic acid core substituted with a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group. The presence of the chlorobenzoic acid moiety adds to its reactivity and potential for diverse chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the protection of piperazine with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzoic Acid Moiety: The Boc-protected piperazine is then reacted with 3-chlorobenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Utilizes reagents like DCC, DMAP, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Substitution Reactions: Yield substituted benzoic acid derivatives.
Deprotection Reactions: Produce the free piperazine derivative.
Coupling Reactions: Form amide-linked products.
科学研究应用
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and drug candidates.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the chlorobenzoic acid moiety allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]benzoic acid): Similar structure but lacks the chlorine atom, affecting its reactivity.
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]-3-fluorobenzoic acid): Contains a fluorine atom instead of chlorine, which can alter its chemical properties and biological activity.
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]butanoic acid): Features a butanoic acid moiety, impacting its overall molecular interactions.
Uniqueness
The unique combination of the Boc-protected piperazine and the chlorobenzoic acid moiety in 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid provides distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
属性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-13-5-4-12(15(21)22)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3,(H,21,22) |
InChI 键 |
KNROENYKGBJQIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














